molecular formula C10H17Cl2N3O B1431925 [2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride CAS No. 1158607-78-3

[2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride

Cat. No. B1431925
M. Wt: 266.16 g/mol
InChI Key: DDTZFMRGXMKMCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride, also known as Memantine, is a medication used for the treatment of Alzheimer's disease. It belongs to the class of drugs known as NMDA receptor antagonists. Memantine is a synthetic organic compound that was first synthesized in the late 1960s. Since then, it has been extensively studied for its therapeutic properties.

Mechanism Of Action

[2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride works by blocking the NMDA receptors in the brain, which are involved in the regulation of synaptic plasticity and memory formation. By blocking these receptors, [2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride helps to reduce the excessive activation of glutamate, which can lead to neuronal damage and cell death.

Biochemical And Physiological Effects

[2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. [2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride has also been shown to reduce the levels of oxidative stress and inflammation in the brain, which can contribute to the development of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

[2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has a well-characterized mechanism of action. However, there are also some limitations to its use. [2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride can be toxic at high concentrations, and its effects can be difficult to quantify in some experimental systems.

Future Directions

There are a number of future directions for research on [2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride. One area of interest is the development of new and more effective NMDA receptor antagonists for the treatment of neurological disorders. Another area of interest is the investigation of the potential therapeutic effects of [2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride in other diseases, such as multiple sclerosis and traumatic brain injury. Finally, there is also a need for further research into the long-term effects of [2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride on the brain and its potential for use in combination with other drugs.

Scientific Research Applications

[2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride has been extensively studied for its therapeutic potential in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. It has been shown to have neuroprotective effects, which may help to slow down the progression of these diseases.

properties

IUPAC Name

(2-morpholin-4-ylpyridin-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.2ClH/c11-8-9-2-1-3-12-10(9)13-4-6-14-7-5-13;;/h1-3H,4-8,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTZFMRGXMKMCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride
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